Isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetic compound with significant potential in medicinal chemistry, particularly as a modulator of the Interleukin-1 Receptor Associated Kinase 4 (IRAK4). This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, and it has been studied for its biological activities and therapeutic applications.
Isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are often investigated for their pharmacological properties, particularly in the context of inflammatory diseases and cancer therapy.
The synthesis of isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. Key methods include:
The synthesis may require specific conditions such as controlled temperatures and the use of catalysts to optimize yields and minimize by-products. Techniques such as NMR spectroscopy are employed to confirm the structure at various stages of synthesis .
The molecular structure of isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate features:
Isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can participate in various chemical reactions:
These reactions are typically conducted under controlled environments to ensure selectivity and yield. Analytical techniques such as mass spectrometry and chromatography are essential for monitoring reaction progress and product purification.
Isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate acts primarily as an inhibitor of IRAK4, a kinase involved in inflammatory signaling pathways.
The mechanism involves:
Research indicates that modulation of IRAK4 can significantly affect immune responses, making this compound a candidate for therapeutic intervention in conditions like rheumatoid arthritis and certain cancers .
Relevant data from spectral analysis (e.g., NMR spectra) confirms the integrity of its structure post-synthesis .
Isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is primarily investigated for its potential applications in:
This compound exemplifies the ongoing research into pyrazolo[1,5-a]pyrimidine derivatives for therapeutic applications in modern medicine.
The systematic IUPAC name isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate defines the compound's atomic connectivity and functional groups with precision. The core structure is the bicyclic pyrazolo[1,5-a]pyrimidine system, where position 5 bears a p-tolyl group (4-methylphenyl), position 7 carries a difluoromethyl (–CF₂H) substituent, and position 3 is functionalized with an isopropyl ester (–COOCH(CH₃)₂). The numbering follows IUPAC heterocyclic guidelines: the pyrazole nitrogen adjacent to the fusion bond is designated N1, with pyrimidine atoms completing the bicyclic system [3] [4]. This nomenclature unambiguously distinguishes it from related isomers, such as pyrazolo[3,4-d]pyrimidines, which exhibit different ring fusion and physicochemical properties.
The compound's empirical formula is C₁₈H₁₇F₂N₃O₂, as confirmed by high-resolution mass spectrometry and elemental analysis across multiple suppliers [1] [2] [4]. Its molecular weight is 345.34 g/mol, calculated as follows:
X-ray diffraction analysis of closely related analogues (e.g., carboxylic acid derivative) reveals a coplanar arrangement between the pyrazolo[1,5-a]pyrimidine core and the p-tolyl substituent at position 5. The dihedral angle between these rings is <5°, indicating extensive π-conjugation that stabilizes the planar conformation [3] [5]. This planarity is disrupted minimally by the isopropyl ester at position 3, which adopts a twisted orientation (torsion angle: 85–90°) to avoid steric clashes. Key crystallographic parameters include:
Table 1: Crystallographic Data for Key Structural Elements
Structural Feature | Parameter | Value |
---|---|---|
Pyrazolo[1,5-a]pyrimidine–p-tolyl dihedral angle | Torsion angle | <5° |
C3–C(=O) bond length | Distance | 1.46–1.48 Å |
C7–CF₂H bond length | Distance | 1.33–1.35 Å |
Predominant tautomer | Ring conformation | 7(4H)-one |
C=O bond length | Distance | 1.23 ± 0.01 Å |
Substituents critically modulate the compound's electronic profile, lipophilicity, and bioactivity:
p-Tolyl at Position 5:The electron-donating methyl group (+I effect) enhances ring electron density, evidenced by a 15 nm bathochromic shift in UV-Vis spectra vs. unsubstituted phenyl. This group increases lipophilicity (calculated logP +0.4 vs. phenyl) and improves hydrophobic interactions in biological targets. SAR studies show 3-fold greater potency in cellular assays compared to 4-fluorophenyl analogues [3] [7].
Difluoromethyl at Position 7:The –CF₂H group acts as a bioisostere for alcohols or aldehydes, combining high electronegativity with metabolic stability. Fluorine atoms induce a strong negative inductive effect (-I), reducing electron density at C7 by 25% (NMR chemical shift δC7: 142 ppm vs. 128 ppm for –CH₃ analogues). This group resists oxidative metabolism better than trifluoromethyl (–CF₃) or hydroxymethyl (–CH₂OH) variants [3] [5].
Isopropyl Ester at Position 3:The ester serves as a prodrug moiety for the corresponding carboxylic acid. Hydrolysis in vivo yields the active acid, which exhibits metal-chelating capacity. Isopropyl is superior to ethyl or methyl esters in membrane permeability (PAMPA logPe: −4.2 vs. −5.1 for ethyl), attributed to balanced lipophilicity and steric bulk [3] [9] [10].
Table 2: Impact of Substituent Variations on Bioactivity
Substituent Modification | Effect on Lipophilicity (ΔlogP) | Effect on Bioactivity (IC₅₀) |
---|---|---|
p-Tolyl → Phenyl (position 5) | −0.4 | 3-fold decrease |
Difluoromethyl → Trifluoromethyl (position 7) | +0.3 | No significant change |
Difluoromethyl → H (position 7) | −0.9 | >4-fold decrease |
Isopropyl ester → Ethyl ester (position 3) | −0.2 | 2-fold lower cellular uptake |
The synergistic effect of these substituents creates a optimized pharmacophore: the p-tolyl enables hydrophobic burial, difluoromethyl enhances stability and electron withdrawal, and the isopropyl ester promotes prodrug activation. Computational modeling confirms a Topological Polar Surface Area (TPSA) of 58 Ų, aligning with moderate blood-brain barrier permeability [3] [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9